![molecular formula C12H11NO3S2 B3008924 2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester CAS No. 401604-26-0](/img/structure/B3008924.png)
2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester (OTBE) is an organic compound belonging to the family of thiazolidines, which are cyclic compounds containing a five-membered ring of two nitrogen atoms and three carbon atoms. OTBE is a white, crystalline solid that is soluble in common organic solvents. It has been studied for its potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry.
Scientific Research Applications
- Application : This compound has been studied as an aldose reductase inhibitor. Inhibition of this enzyme may help prevent diabetic neuropathy, retinopathy, and nephropathy .
- Application : Researchers have explored the antibacterial properties of this compound. Specifically, it has shown promise against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli .
- Application : Studies suggest that this compound may have anti-inflammatory effects. It could be investigated further for potential therapeutic use in inflammatory conditions .
- Application : The compound’s antioxidant activity has been explored. It may help protect cells from oxidative damage and reduce free radical-induced harm .
- Application : Researchers can modify its structure to create novel derivatives with specific properties. These derivatives may find applications in drug development, materials science, or other fields .
- Application : By labeling this compound with fluorescent or radioactive tags, researchers can create probes for imaging studies. These probes help track cellular processes and identify disease-related changes .
Aldose Reductase Inhibition
Antibacterial Activity
Anti-Inflammatory Potential
Antioxidant Properties
Chemical Synthesis and Derivatives
Biological Probes and Imaging Agents
properties
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEULIIWVMWLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.